PL37

Beschreibung

Eigenschaften

CAS-Nummer |

935481-06-4 |

|---|---|

Molekularformel |

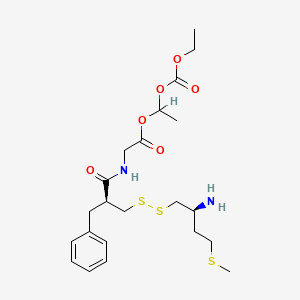

C22H34N2O6S3 |

Molekulargewicht |

518.7 g/mol |

IUPAC-Name |

1-ethoxycarbonyloxyethyl 2-[[(2S)-2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |

InChI |

InChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1 |

InChI-Schlüssel |

BJCNUZJDFWFVBY-VITQDTLGSA-N |

Isomerische SMILES |

CCOC(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@H](CCSC)N |

Kanonische SMILES |

CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Debio-0827; PL-37; Debio0827; PL37; Debio 0827; PL 37 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Function of PL37 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL37 is a first-in-class dual inhibitor of the two major enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By preventing the breakdown of endogenous enkephalins, this compound potentiates their natural analgesic effects. While the primary mechanism of action of this compound has been extensively characterized as peripheral, its potential functions within the central nervous system (CNS) are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a focus on its established peripheral mechanisms and a critical evaluation of the limited evidence for its direct role within the CNS. The information presented herein is intended to support further research and drug development efforts in the field of pain management.

Core Mechanism of Action: Dual Enkephalinase Inhibition

This compound's principal function is to inhibit the enzymatic activity of both NEP and APN, the two key enkephalin-degrading enzymes.[1] This dual inhibition leads to a localized increase in the concentration of endogenous enkephalins, which are opioid peptides that play a crucial role in pain modulation.[2] The elevated enkephalin levels result in the activation of opioid receptors, primarily delta-opioid receptors (DORs), leading to analgesia.[1]

Predominantly Peripheral Site of Action

A significant body of preclinical evidence indicates that the analgesic effects of this compound are predominantly mediated by the activation of peripheral opioid receptors. This mode of action is considered advantageous as it may circumvent the adverse side effects associated with centrally acting opioids, such as respiratory depression, sedation, and addiction.

Evidence from Preclinical Migraine Models

Studies utilizing a preclinical mouse model of migraine have demonstrated that the efficacy of this compound in alleviating periorbital hypersensitivity is mainly mediated by peripheral DORs.[1] The administration of naloxone methiodide (NLX-M), a peripherally restricted non-selective opioid receptor antagonist, significantly reversed the analgesic effects of this compound, supporting a peripheral mechanism of action.[1]

Evidence from Neuropathic Pain Models

In a rat model of vincristine-induced peripheral neuropathic pain, the anti-allodynic and anti-hyperalgesic effects of orally administered this compound were dose-dependently reversed by naloxone-methiodide.[3] This finding further corroborates the peripheral action of this compound in mitigating neuropathic pain.[3]

Indirect Evidence and Unexplored Aspects of this compound in the CNS

Despite the strong evidence for a peripheral mechanism, some findings suggest that this compound may have indirect or yet-to-be-characterized effects within the CNS.

Modulation of Central Nociceptive Pathways

In a rat model of migraine, daily oral administration of this compound was found to decrease touch-induced c-Fos expression in the trigeminocervical complex (TCC).[4] The TCC is a key region in the brainstem involved in processing craniofacial pain signals. The reduction in c-Fos, a marker of neuronal activation, suggests that this compound may modulate central nociceptive pathways. However, it remains to be determined whether this is a direct effect of this compound within the CNS or a downstream consequence of its peripheral actions.

Blood-Brain Barrier Permeability and CNS Distribution

To date, there is a lack of publicly available data on the ability of this compound to cross the blood-brain barrier (BBB) and its distribution within the CNS. Such studies are crucial to definitively ascertain the potential for direct central effects of this compound.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in a Preclinical Migraine Model (Female Mice) [1]

| Treatment Group | Periorbital Withdrawal Threshold (g) on Day 14 post-stress |

| Vehicle + this compound | ~1.2 |

| Naloxone Methiodide + this compound | ~0.6 |

| *p < 0.01 for the comparison between Vehicle + this compound and Naloxone Methiodide + this compound. |

Table 2: Efficacy of this compound in a Rat Model of Migraine [4]

| Treatment | Effect on Isosorbide Dinitrate-Induced Cephalic Mechanical Hypersensitivity |

| Single oral this compound | Inhibited acute hypersensitivity |

| Single intravenous this compound | Inhibited chronic hypersensitivity |

| Daily oral this compound | Prevented hypersensitivity and decreased c-Fos expression in TCC |

Experimental Protocols

Preclinical Migraine Model in Mice[1]

-

Model Induction: Repeated stress is used to induce periorbital hypersensitivity and priming to the nitric oxide donor sodium nitroprusside (SNP).

-

Drug Administration: this compound is administered either intravenously (IV) or orally (PO). The peripherally restricted opioid antagonist, naloxone methiodide (NLX-M), is given before this compound administration to investigate the site of action.

-

Behavioral Testing: Facial withdrawal thresholds are measured using von Frey filaments to assess mechanical hypersensitivity.

Vincristine-Induced Neuropathic Pain Model in Rats[3]

-

Model Induction: Peripheral neuropathy is induced by repeated intraperitoneal injections of vincristine.

-

Drug Administration: this compound is administered orally or intraperitoneally. Naloxone-methiodide is used to determine the peripheral contribution to the analgesic effect.

-

Behavioral Testing: Mechanical allodynia and hyperalgesia are assessed using various stimuli, including the "paint-brush test" for dynamic mechanical allodynia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow to determine its site of action.

Caption: Proposed peripheral signaling pathway of this compound.

Caption: Experimental workflow to determine the site of action of this compound.

Conclusion and Future Directions

While there is some indirect evidence suggesting a potential influence on central nociceptive pathways, a direct function of this compound within the CNS has not been conclusively demonstrated. Future research should focus on:

-

Blood-Brain Barrier Permeability Studies: Quantifying the extent to which this compound can cross the BBB.

-

CNS Distribution Analysis: Determining the concentration of this compound in various brain regions following systemic administration.

-

Central Administration Studies: Investigating the behavioral and neurochemical effects of direct administration of this compound into the CNS.

-

Receptor Binding Assays: Characterizing the binding affinity of this compound for opioid and other relevant receptors within the CNS.

A deeper understanding of the potential central actions of this compound will be critical for a comprehensive evaluation of its therapeutic potential and for the development of the next generation of enkephalinase inhibitors.

References

- 1. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central Sensitization: A Generator of Pain Hypersensitivity by Central Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Distribution in Brain and Cerebrospinal Fluids in Relation to IC50 Values in Aging and Alzheimer’s Disease, Using the Physiologically Based LeiCNS-PK3.0 Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

PL37: A Technical Guide to Endogenous Opioid System Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PL37 is a first-in-class dual enkephalinase inhibitor (DENKI) that represents a novel therapeutic approach to pain management. By simultaneously inhibiting the two primary enzymes responsible for the degradation of endogenous enkephalins—neprilysin (NEP) and aminopeptidase N (APN)—this compound effectively elevates the levels of these natural pain-relieving peptides in the synaptic cleft. This targeted modulation of the endogenous opioid system offers the potential for potent analgesia across a range of pain modalities, including neuropathic pain and migraine, while potentially mitigating the undesirable side effects associated with traditional opioid agonists. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound and its interaction with the endogenous opioid system.

Introduction: The Endogenous Opioid System and the Rationale for Dual Enkephalinase Inhibition

The endogenous opioid system is a critical component of the body's natural pain control machinery, comprising opioid peptides (enkephalins, endorphins, and dynorphins) and their corresponding receptors (mu, delta, and kappa).[1] Enkephalins, released in response to painful stimuli, act as neurotransmitters to dampen pain signals.[2] However, their analgesic effect is short-lived due to rapid enzymatic degradation in the synaptic cleft by two key metalloproteases: neprilysin (NEP, also known as neutral endopeptidase) and aminopeptidase N (APN).[3][4]

Single-target inhibition of either NEP or APN has shown limited efficacy in producing significant analgesia. The development of dual enkephalinase inhibitors (DENKIs) like this compound is based on the rationale that simultaneous inhibition of both enzymes is necessary to achieve a therapeutically relevant increase in enkephalin concentrations at the site of pain.[5] This approach aims to enhance the body's own pain-fighting mechanism, offering a more physiological and potentially safer alternative to exogenous opioids.[3]

Mechanism of Action of this compound

This compound is an orally active prodrug designed to overcome the bioavailability limitations of earlier DENKIs. Following administration, it is metabolized into its active moieties, which are potent inhibitors of both NEP and APN. By blocking these enzymes, this compound prevents the breakdown of enkephalins, leading to their accumulation in the synaptic cleft and prolonged activation of opioid receptors, primarily the delta-opioid receptor (DOR).[6] This enhanced enkephalinergic signaling results in a potent analgesic effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Inhibitor | IC50 | Ki | Source |

| Neprilysin (NEP) | This compound | Data not available | Data not available | |

| Aminopeptidase N (APN) | This compound | Data not available | Data not available |

Note: Specific IC50 and Ki values for this compound are not yet publicly available in the reviewed literature.

Table 2: In Vivo Efficacy (Analgesia)

| Animal Model | Species | Pain Type | Endpoint | Route of Administration | ED50 | Source |

| Osteosarcoma-induced thermal hyperalgesia | Mouse | Neuropathic | Analgesia | Oral | 13.4 mg/kg | [5] |

| Isosorbide dinitrate-induced cephalic mechanical hypersensitivity | Rat | Migraine | Anti-allodynia | Oral | 1.1 mg/kg | [7][8] |

Table 3: Preclinical Pharmacokinetics

| Species | Route | Cmax | Tmax | t1/2 | Bioavailability | Source |

| Rat | Oral/IV | Data not available | Data not available | Data not available | Data not available | |

| Mouse | Oral/IV | Data not available | Data not available | Data not available | Data not available |

Note: Detailed pharmacokinetic parameters for this compound are not yet publicly available in the reviewed literature. Studies on other DENKIs suggest rapid metabolism of the parent compound and a short half-life of the active metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other enkephalinase inhibitors.

Enkephalinase Inhibition Assay (In Vitro)

This protocol describes a general method for determining the inhibitory activity of compounds against NEP and APN.

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human NEP or APN, a suitable fluorogenic substrate, and the test compound (this compound) in an appropriate assay buffer.

-

Incubation: In a 96-well plate, incubate the enzyme with a serial dilution of this compound for a predetermined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Vincristine-Induced Neuropathic Pain Model (In Vivo)

This model is used to assess the efficacy of analgesic compounds in treating chemotherapy-induced neuropathic pain.

Protocol:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the experimental environment and handling for at least one week.

-

Baseline Testing: Measure baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a plantar test apparatus.

-

Vincristine Administration: Administer vincristine (e.g., 100 µg/kg, intraperitoneally) daily for a period of 10 to 14 days to induce peripheral neuropathy.[8]

-

Confirmation of Neuropathy: After the induction period, re-assess pain thresholds to confirm the development of mechanical allodynia and thermal hyperalgesia.

-

Drug Treatment: Administer this compound or vehicle orally to the vincristine-treated rats.

-

Post-Treatment Assessment: Measure nociceptive thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes).

-

Data Analysis: Analyze the data to determine the effect of this compound on reversing vincristine-induced hypersensitivity.

Isosorbide Dinitrate (ISDN)-Induced Migraine Model (In Vivo)

This model is used to evaluate the potential of compounds to treat migraine-like pain.[6]

Protocol:

-

Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the testing environment.

-

ISDN Administration: Administer a single intraperitoneal injection of isosorbide dinitrate (ISDN; e.g., 10 mg/kg) to induce cephalic mechanical hypersensitivity.[7][8]

-

Drug Treatment: Administer this compound or vehicle orally at a specific time point relative to the ISDN injection (e.g., 90 minutes after).

-

Behavioral Testing: Measure cephalic mechanical sensitivity using von Frey filaments applied to the periorbital region at various time points after ISDN administration.

-

Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups to assess the anti-migraine effect.

In Vivo Microdialysis for Enkephalin Measurement

This technique allows for the in vivo sampling and quantification of extracellular enkephalin levels in specific brain regions.

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or periaqueductal gray) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

-

Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: Administer this compound or vehicle systemically.

-

Sample Analysis: Analyze the concentration of enkephalins in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the enkephalin concentration over time to determine the effect of this compound on extracellular enkephalin levels.

Conclusion and Future Directions

This compound, as a dual enkephalinase inhibitor, presents a promising and innovative approach to pain management. By amplifying the body's natural analgesic mechanisms, it has the potential to provide effective pain relief with an improved safety profile compared to conventional opioids. The preclinical data, though still emerging, supports its efficacy in models of both neuropathic pain and migraine.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound in humans. The ongoing and future clinical trials will be crucial in establishing its therapeutic window, long-term safety, and efficacy in various patient populations. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the broader class of DENKIs, ultimately contributing to the development of novel and safer analgesics.

References

- 1. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced oral bioavailability of paclitaxel by concomitant use of absorption enhancers and P-glycoprotein inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Pharmacokinetics, toxicity, and cytochrome P450 modulatory activity of plumbagin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I Clinical Trials — Celine Halioua [celinehh.com]

- 8. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

PL-37: A Technical Whitepaper on the Discovery and Development of a First-in-Class Dual Enkephalinase Inhibitor for Pain Management

Abstract

The management of chronic pain remains a significant clinical challenge, with existing therapies often limited by inadequate efficacy and substantial side effects, particularly the risks of tolerance, dependence, and respiratory depression associated with traditional opioids. This document details the discovery, mechanism of action, and development of PL-37 (Debio-0827), an orally active, first-in-class dual enkephalinase inhibitor (DENKI). PL-37 represents an innovative therapeutic strategy that enhances the body's endogenous pain-modulating system. By simultaneously inhibiting the two key enzymes responsible for the degradation of enkephalins—Neutral Endopeptidase (NEP) and Aminopeptidase N (APN)—PL-37 increases the local concentration and prolongs the activity of these natural analgesic peptides precisely at the site of pain. This targeted, peripheral action aims to provide potent pain relief, comparable to exogenous opioids, but with a significantly improved safety profile. This whitepaper consolidates preclinical and clinical data, outlines key experimental methodologies, and illustrates the core scientific principles underpinning the development of PL-37.

Introduction: The Rationale for Endogenous Opioid Enhancement

The opioid system is a critical endogenous pathway for pain modulation. Enkephalins, a class of pentapeptides, are key neurotransmitters within this system, acting as natural analgesics by binding to opioid receptors. However, their therapeutic utility is limited by their very short half-life, as they are rapidly degraded by metalloprotease enzymes, primarily Neutral Endopeptidase (NEP) and Aminopeptidase N (APN).[1][2]

Conventional opioid therapies involve the administration of exogenous opioid agonists, which bind indiscriminately to opioid receptors throughout the central and peripheral nervous systems. This widespread activation leads to a range of undesirable side effects.[3] The development of PL-37 is founded on a different paradigm: enhancing the body's own pain control mechanisms. By inhibiting the enkephalin-degrading enzymes, PL-37 increases the availability of endogenous enkephalins specifically where they are released in response to painful stimuli.[2][4] This approach offers the potential for potent, localized analgesia without the adverse effects associated with systemic, exogenous opioid administration.[3][5]

Mechanism of Action of PL-37

PL-37 is a small molecule designed for dual inhibition of both NEP and APN.[1] This concomitant inhibition is crucial for effectively protecting enkephalins from degradation and increasing their half-life.[3]

The signaling pathway is as follows:

-

In response to a noxious stimulus, enkephalins are released in peripheral tissues.

-

PL-37, administered orally, reaches these tissues and inhibits the enzymatic activity of NEP and APN.

-

This inhibition prevents the rapid breakdown of enkephalins, leading to a sustained, high local concentration of these peptides.

-

The elevated levels of enkephalins bind to and activate peripheral μ-opioid receptors (µ-opioid receptors) located on the terminals of nociceptive (pain-sensing) neurons.[1][5]

-

Activation of these receptors results in a localized analgesic effect, reducing the transmission of pain signals.

The peripheral nature of this action has been confirmed in preclinical models where the analgesic effects of PL-37 were reversed by naloxone-methiodide, a peripherally restricted opioid antagonist.[5]

Preclinical Development and Efficacy

PL-37 has demonstrated significant analgesic properties across a wide range of rodent preclinical pain models.[3] These studies have been instrumental in validating its mechanism of action and establishing its therapeutic potential.

Summary of Preclinical Findings

-

Diabetic Neuropathic Pain: PL-37 has been identified as a promising candidate for the treatment of painful diabetic neuropathy.[1][6] Notably, preclinical studies in rodents revealed a powerful synergistic effect when PL-37 was combined with gabapentin or pregabalin, enhancing analgesic efficacy by a factor of six.[4]

-

Cancer-Related Pain: In a mouse model of osteosarcoma, PL-37 was shown to inhibit thermal hyperalgesia, indicating its potential utility in managing cancer-induced bone pain.[1]

-

Chemotherapy-Induced Neuropathy: An animal model using vincristine, a common anti-cancer drug, demonstrated that oral or intraperitoneal administration of PL-37 strongly reduces mechanical hypersensitivity and allodynia.[5] The lack of effect on cold allodynia suggests a specific action on C- and Aδ-mechanonociceptors.[5]

-

Migraine: In a rat model of migraine, single oral doses of PL-37 effectively inhibited acute cephalic mechanical hypersensitivity.[3][7] Furthermore, daily oral administration prevented the development of this hypersensitivity, suggesting a potential role for PL-37 in both acute and prophylactic migraine treatment.[7][8]

Quantitative Preclinical Data

The following table summarizes key quantitative data from preclinical evaluations of PL-37.

| Parameter | Species | Model | Value | Reference |

| ED₅₀ (Analgesic Effect) | Mouse | Not Specified | 13.4 mg/kg | [1] |

| Synergy Factor | Rodent | Neuropathic Pain | 6x (with gabapentin/pregabalin) | [4] |

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for the cited experiments are proprietary to the conducting research institutions. However, the methodologies employed are standard in preclinical pain research and are outlined below.

-

Animal Models:

-

Vincristine-Induced Neuropathy: Male rats received repeated intraperitoneal injections of vincristine to induce peripheral sensory neuropathy, a model that mimics chemotherapy side effects.[5]

-

Isosorbide Dinitrate (ISDN)-Induced Hypersensitivity: Rats were administered the nitric oxide donor ISDN to induce acute and chronic cephalic mechanical hypersensitivity, serving as a model for migraine.[7][8]

-

Osteosarcoma-Induced Hyperalgesia: Mice were used to model osteosarcoma-induced bone pain and associated thermal hyperalgesia.[1]

-

-

Behavioral Assays:

-

Mechanical Static Allodynia: Assessed using an Electronic Von Frey filament, which applies a calibrated force to the paw to determine the mechanical withdrawal threshold.[5]

-

Dynamic Mechanical Allodynia: Evaluated with a "paint-brush test," where smooth and rough brushes are used to apply innocuous and intense mechanical stimuli, respectively.[5]

-

Cold Allodynia: Measured using the acetone test, where a drop of acetone is applied to the paw, and the response to the cooling sensation is recorded.[5]

-

c-Fos Immunoreactivity: Used as a marker for neuronal sensitization in the trigeminocervical complex (TCC) in the migraine model.[7][8]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a new hope in the treatment of painful diabetic neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Role of Enkephalin Degradation in Migraine Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms, affecting over a billion people worldwide. While the pathophysiology is complex, the activation of the trigeminovascular system and the subsequent release of vasoactive peptides like Calcitonin Gene-Related Peptide (CGRP) are considered key events. The endogenous opioid system, a natural pain-modulating network, is also implicated, with evidence suggesting a dysfunctional state in migraine sufferers. This guide explores the critical role of enkephalins, a class of endogenous opioid peptides, and their enzymatic degradation in the context of migraine. We delve into the molecular pathways, summarize preclinical evidence for a novel therapeutic strategy based on inhibiting enkephalin degradation, present quantitative data in structured tables, provide detailed experimental protocols, and visualize key processes using signaling and workflow diagrams. This document serves as a comprehensive resource for professionals engaged in pain research and the development of next-generation migraine therapeutics.

Introduction: The Endogenous Opioid System in Migraine

The endogenous opioid system is a cornerstone of the body's intrinsic pain-relief mechanisms. It comprises opioid peptides (enkephalins, endorphins, dynorphins) and their receptors (mu, delta, kappa). Enkephalins, in particular, play a pivotal role in modulating nociceptive signals in both the central and peripheral nervous systems.[1] In the context of migraine, the trigeminovascular system's activation leads to the release of pro-nociceptive peptides, such as CGRP and Substance P, driving neurogenic inflammation and pain.[2][3]

Several studies have observed elevated levels of methionine-enkephalin (Met-ENK) in the plasma and platelets of migraine patients, particularly during attacks, suggesting an attempt by the endogenous opioid system to counteract the pain.[2][4][5] However, the analgesic action of enkephalins is inherently transient due to their rapid enzymatic breakdown.[6] This has led to the hypothesis that preventing this degradation could prolong and amplify the natural analgesic effects of enkephalins, offering a promising therapeutic avenue for migraine treatment. This guide focuses on the enzymes responsible for this degradation and the compelling preclinical evidence supporting the use of their inhibitors.

Molecular Machinery: Enkephalin Synthesis and Degradation

Two primary enkephalins, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are derived from the precursor protein proenkephalin A.[2] Once released into the synaptic cleft or periphery, they bind to opioid receptors, primarily delta-opioid receptors (DOR) and to a lesser extent mu-opioid receptors (MOR), to exert their inhibitory effects on pain signaling.[7][8]

Their signaling is tightly controlled by rapid degradation by two key metalloproteases:

-

Neprilysin (NEP) : A neutral endopeptidase (also known as CD10) that cleaves the Gly-Phe bond.[9][10]

-

Aminopeptidase N (APN) : An enzyme (also known as CD13) that removes the N-terminal Tyrosine residue.[9][10]

The coordinated action of these enzymes, often referred to as "enkephalinases," ensures a short half-life for secreted enkephalins, thereby limiting their physiological effects.[10]

Evidence of Enkephalinergic Dysregulation in Headache

Clinical data points towards an alteration in enkephalin levels in patients with primary headaches, supporting the involvement of the endogenous opioid system in the pathophysiology.

| Parameter | Headache Type | Finding | Patient Group | Control Group | Significance | Reference |

| Met-Enkephalin (Plasma) | Migraine | Significantly higher levels | Migraineurs | Healthy Controls | p < value not specified | [2] |

| Met-Enkephalin (Plasma) | Migraine (during attack) | Increased concentration | During Attack | Between Attacks | Significant | [4] |

| Met-Enkephalin (Platelets) | Migraine (during attack) | Increased concentration | During Attack | Between Attacks | Significant | [4] |

| Met-Enkephalin (CSF) | Chronic Tension-Type Headache | Significantly higher median level | 115 pmol/l | 79 pmol/l | p < 0.001 | [11] |

Table 1: Alterations in Met-Enkephalin Levels in Headache Patients.

These findings suggest that while the body mounts an enkephalinergic response to headache, it may be insufficient, potentially due to rapid degradation. This forms the rationale for enkephalinase inhibition as a therapeutic strategy.

Therapeutic Strategy: Dual Enkephalinase Inhibitors (DENKIs)

The core therapeutic concept is to protect endogenous enkephalins from degradation, thereby enhancing their concentration at the site of action and prolonging their analgesic effect. This is achieved using inhibitors of the key degrading enzymes, NEP and APN. Drugs that inhibit both enzymes are known as Dual ENKephalinase Inhibitors (DENKIs).[9]

This approach is distinct from administering exogenous opioids (e.g., morphine) because it only amplifies the existing, localized physiological pain-control signal. This targeted action is hypothesized to produce effective analgesia without the significant adverse effects associated with systemic opioid receptor agonists, such as tolerance, addiction, and constipation.[9][10]

Preclinical Validation in Migraine Models

The efficacy of DENKIs has been demonstrated in well-established animal models of migraine. These models typically use a nitric oxide (NO) donor, such as isosorbide dinitrate (ISDN) or sodium nitroprusside (SNP), to induce cephalic mechanical allodynia, a proxy for migraine headache.[2][10] Another model uses repetitive stress to induce migraine-like behaviors.[10][12]

| Compound | Animal Model | Migraine Model | Key Finding | Reference |

| This compound | Rat | ISDN-induced cephalic mechanical allodynia | Blocked mechanical allodynia. | [2] |

| This compound | Rat | SNP-induced facial hypersensitivity | Attenuated stress-induced facial hypersensitivity and grimace responses. | [2] |

| This compound | Mouse | Stress-induced periorbital hypersensitivity | Attenuated hypersensitivity via IV (10 mg/kg) and oral (20 mg/kg) administration. | [10][12] |

| This compound | Mouse | SNP-primed facial hypersensitivity | Reduced SNP-induced hypersensitivity via IV (10 mg/kg) and oral (20 mg/kg) administration. | [10][12] |

| Captopril | Human | Migraine & Headache | Prophylactic treatment yielded satisfactory results compared to conventional drugs. | [13] |

Table 2: Preclinical and Clinical Efficacy of Enkephalinase Inhibitors.

Mechanism of Analgesic Action

Crucially, studies have elucidated that the therapeutic effect of DENKIs in these models is mediated by peripheral delta-opioid receptors (DORs) . This was established using specific opioid receptor antagonists.

| Antagonist | Receptor Target | Dose (Mice) | Effect on this compound Analgesia | Conclusion | Reference |

| Naltrindole | Delta-Opioid Receptor (DOR) | 0.1 mg/kg | Blocked the effects of this compound | Effect is DOR-mediated | [12] |

| CTAP | Mu-Opioid Receptor (MOR) | 1 mg/kg | Did not block the effects of this compound | Effect is not MOR-mediated | [12] |

| Naloxone Methiodide | Peripheral Opioid Receptors | 5 mg/kg | Blocked the effects of this compound | Effect is peripherally mediated | [10][12] |

Table 3: Antagonist Studies Revealing the Peripheral DOR-Mediated Mechanism of this compound.

These results strongly suggest that enhancing endogenous enkephalin levels acts on peripheral DORs, likely on trigeminal nerve endings, to inhibit pain transmission without needing to cross the blood-brain barrier, which could further improve the safety profile.

Detailed Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed methodologies for the cornerstone experiments cited in the study of enkephalins and migraine.

Protocol 1: Preclinical Migraine Model (Stress-Induced Periorbital Hypersensitivity)

This protocol, adapted from studies on this compound, is used to assess the efficacy of compounds in a mouse model of stress-induced migraine-like pain.[10][12]

-

Animal Subjects : Adult male and female C57BL/6J mice.

-

Stress Induction :

-

Mice are subjected to repetitive restraint stress for 2 hours per day for 8-10 consecutive days.

-

Restraint is achieved by placing mice in well-ventilated 50 mL conical tubes.

-

-

Assessment of Hypersensitivity (Day 2 Post-Stress) :

-

Acclimation : Mice are habituated to the testing chambers (clear plexiglass boxes on a wire mesh floor) for at least 1 hour before testing.

-

Mechanical Threshold Measurement : Periorbital mechanical sensitivity is measured using von Frey filaments applied to the facial region near the eye.

-

The threshold is determined as the lowest filament force that elicits a withdrawal response (head jerk, paw swipe) in at least 50% of applications (e.g., 3 out of 5).

-

-

Drug Administration and Testing :

-

A baseline mechanical threshold is established.

-

The test compound (e.g., this compound, 10 mg/kg IV or 20 mg/kg oral gavage) or vehicle is administered.

-

Mechanical thresholds are re-assessed at set time points post-administration (e.g., 30, 60, 120 minutes) to determine the drug's effect.

-

-

Facial Grimace Scoring :

-

High-resolution video is recorded before and after drug administration.

-

Still frames are captured and scored by a blinded observer based on the Mouse Grimace Scale, which assesses action units like orbital tightening, nose bulge, and ear position.

-

Protocol 2: Quantification of Enkephalin Levels by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying peptides in biological matrices.[14][15]

-

Sample Collection :

-

Collect blood in tubes containing protease inhibitors (e.g., EDTA, aprotinin) to prevent ex vivo degradation.

-

Centrifuge immediately at 4°C to separate plasma.

-

For CSF, collect via lumbar puncture and add protease inhibitors.

-

Store all samples at -80°C until analysis.

-

-

Sample Preparation :

-

Thaw samples on ice.

-

Spike with a known concentration of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled Met-enkephalin).

-

Perform solid-phase extraction (SPE) to remove interfering substances (e.g., salts, proteins) and concentrate the analytes.

-

-

LC-MS/MS Analysis :

-

Inject the extracted sample into a liquid chromatography system, typically using a C18 column, to separate enkephalins from other components.

-

The eluent is directed into a tandem mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the enkephalin) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.

-

-

Data Analysis :

-

Generate a calibration curve using known concentrations of enkephalin standards.

-

Calculate the peak area ratio of the endogenous enkephalin to the internal standard in the samples.

-

Quantify the enkephalin concentration in the samples by interpolating from the calibration curve.

-

Conclusion and Future Directions

The body of evidence strongly implicates a dysregulation of the enkephalinergic system in the pathophysiology of migraine. While the endogenous system attempts to combat migraine pain through the release of enkephalins, their rapid degradation by NEP and APN curtails their efficacy.

Preclinical studies have robustly demonstrated that inhibiting these enzymes with dual enkephalinase inhibitors (DENKIs) like this compound can prevent and treat migraine-like pain in animal models.[2][9][10] The mechanism of action appears to be ideal for a novel pain therapeutic: it is peripherally mediated, relies on the activation of delta-opioid receptors, and leverages the body's own localized response to pain. This profile promises a reduced risk of the central side effects, tolerance, and addiction potential that plague conventional opioid analgesics.

For drug development professionals, the enkephalin degradation pathway represents a validated target with significant therapeutic potential. The next critical steps involve translating these compelling preclinical findings into human clinical trials to assess the safety and efficacy of DENKIs in migraine patients. Future research should also focus on identifying biomarkers that could predict patient response to this class of drugs and further exploring the interaction between the enkephalinergic and CGRP signaling pathways within the trigeminovascular system.

References

- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Understanding migraine: Potential role of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine-enkephalin in migraine and tension headache. Differences between classic migraine, common migraine and tension headache, and changes during attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Pain [practicalneurology.com]

- 9. migrainecollaborative.org [migrainecollaborative.org]

- 10. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.regionh.dk [research.regionh.dk]

- 12. Efficacy of dual enkephalinase inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors [pubmed.ncbi.nlm.nih.gov]

- 13. Enkephalinase inhibition relieves pain syndromes of central dysnociception (migraine and related headache) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

PL37: A Dual Enkephalinase Inhibitor for Pain Management - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL37, also known as Debio-0827, is an investigational, orally active dual enkephalinase inhibitor (DENKI). It acts as a pro-drug, targeting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase N (APN). By inhibiting these enzymes, this compound effectively increases the local concentrations of enkephalins, the body's natural pain-relieving peptides. This enhanced opioidergic signaling, primarily through delta-opioid receptors, offers a promising therapeutic approach for the management of various pain conditions, including diabetic neuropathic pain and migraine, potentially with a reduced side-effect profile compared to traditional opioid analgesics. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed for oral administration. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-((ethoxycarbonyl)oxy)ethyl ((S)-3-(((S)-2-amino-4-(methylthio)butyl)disulfaneyl)-2-benzylpropanoyl)glycinate |

| Synonyms | Debio-0827 |

| CAS Number | 935481-06-4 |

| Chemical Formula | C22H34N2O6S3 |

| Molecular Weight | 518.70 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP | 4.08 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 8 | Calculated |

| Rotatable Bonds | 20 | Calculated |

| Topological Polar Surface Area | 192.85 Ų | Calculated |

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect stems from its ability to potentiate the endogenous opioid system. As a dual inhibitor, it targets and blocks the activity of two key metalloproteases:

-

Neprilysin (NEP) , also known as neutral endopeptidase.

-

Aminopeptidase N (APN) .

These enzymes are located on the cell surface and are responsible for the rapid breakdown of enkephalins, a class of endogenous opioid peptides. By inhibiting NEP and APN, this compound prevents the degradation of enkephalins, leading to their accumulation in the synaptic cleft and prolonged activation of opioid receptors.

The increased concentration of enkephalins primarily results in the activation of delta-opioid receptors (δ-opioid receptors) , and to some extent, µ-opioid receptors, on neuronal membranes. This receptor activation triggers downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and the perception of pain. The analgesic effects of this compound have been shown to be reversible by the opioid antagonist naloxone-methiodide, confirming its action through peripheral opioid receptors.

Experimental Protocols

The efficacy of this compound has been evaluated in several preclinical models of pain. Below are outlines of the key experimental methodologies employed in these studies.

Vincristine-Induced Neuropathic Pain Model in Rats

This model is used to assess the efficacy of analgesics against chemotherapy-induced peripheral neuropathy.

Methodology Outline:

-

Induction of Neuropathy: Male Sprague-Dawley rats are treated with repeated intraperitoneal injections of vincristine sulfate to induce peripheral neuropathy.

-

Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using the von Frey filament test. Rats are placed on an elevated mesh floor, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses.

-

Behavioral Testing: Mechanical allodynia is reassessed at specific time points after drug administration to evaluate the analgesic effect.

Isosorbide Dinitrate (ISDN)-Induced Migraine Model in Rats

This model mimics migraine-like pain in rodents.

Methodology Outline:

-

Induction of Migraine-like Pain: Rats are administered isosorbide dinitrate to induce cephalic mechanical hypersensitivity.

-

Assessment of Cephalic Hypersensitivity: Mechanical sensitivity in the periorbital region is measured using von Frey filaments. The withdrawal threshold of the head is recorded.

-

Drug Administration: this compound is administered orally or intravenously before or after the induction of hypersensitivity to assess its prophylactic and abortive potential.

-

c-Fos Immunohistochemistry: To investigate the neuronal activation in the trigeminocervical complex, a key area for migraine pain processing, brainstem tissues are collected and processed for c-Fos protein expression analysis using immunohistochemistry.

Summary of Preclinical Efficacy

Preclinical studies have demonstrated the analgesic potential of this compound in various pain models.

Table 3: In Vivo Efficacy of this compound

| Pain Model | Species | Route of Administration | Key Findings | Reference |

| Diabetic Neuropathic Pain | Mouse | Oral | ED50 of 13.4 mg/kg for analgesic effects. | |

| Vincristine-Induced Neuropathy | Rat | Oral, IP | Dose-dependently reduced mechanical hypersensitivity and allodynia. | |

| Isosorbide Dinitrate-Induced Migraine | Rat | Oral, IV | Inhibited acute and chronic cephalic mechanical hypersensitivity. | , |

| Stress-Induced Migraine | Mouse | Oral, IV | Attenuated periorbital hypersensitivity and facial grimace responses. |

Conclusion

This compound represents a novel therapeutic strategy for pain management by enhancing the body's own pain control mechanisms. Its dual inhibition of NEP and APN leads to an increase in endogenous enkephalins, providing analgesia through the activation of opioid receptors, with a primary reliance on the delta-opioid receptor system. Preclinical evidence strongly supports its efficacy in models of neuropathic pain and migraine. The development of this compound and other DENKIs may offer a safer alternative to conventional opioid medications, potentially mitigating the risks of tolerance, dependence, and other adverse effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human pain conditions.

Early Preclinical Safety and Toxicity Profile of PL37: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PL37 is a first-in-class dual inhibitor of the enkephalin-degrading enzymes, neprilysin (NEP) and aminopeptidase N (APN). Developed by Pharmaleads, this small molecule, also known as a Dual ENKephalinase Inhibitor (DENKI), represents a novel therapeutic approach to pain management. By preventing the breakdown of endogenous enkephalins, this compound aims to potentiate the body's natural pain-suppressing mechanisms, offering a potential alternative to conventional opioid analgesics with a potentially improved safety profile. This technical guide synthesizes the currently available public information on the early preclinical safety and toxicity of this compound.

It is important to note that comprehensive, quantitative data from dedicated preclinical toxicology studies (e.g., acute, sub-chronic, and chronic toxicity; genotoxicity; carcinogenicity; and safety pharmacology) are not extensively available in the public domain, as is common for drug candidates in development. The information presented herein is collated from published research primarily focused on the pharmacology and early clinical evaluation of this compound.

Mechanism of Action and a Favorable Safety Profile

This compound's mechanism of action is central to its anticipated safety profile. By inhibiting NEP and APN, it increases the local concentrations of enkephalins in response to painful stimuli. These endogenous opioid peptides primarily act on delta and mu-opioid receptors. Studies suggest that the analgesic effects of this compound are mediated significantly by peripheral delta opioid receptors[1]. This peripheral restriction is a key differentiator from traditional opioids that act on the central nervous system (CNS), and it is hypothesized to contribute to a reduction in centrally-mediated side effects.

Summary of Preclinical and Early Clinical Safety Findings

While specific quantitative data from formal toxicology studies are not publicly available, a consistent theme across multiple preclinical and early clinical reports is the favorable safety and tolerability of this compound.

Preclinical Observations

In various animal models, primarily rodents, this compound has demonstrated a good safety profile alongside its analgesic efficacy. Notably, studies in rat and mouse models of migraine and neuropathic pain have not reported significant adverse effects[1][2][3][4]. In naive rats, single or repeated administration of this compound did not affect cephalic mechanical sensitivity, suggesting a lack of baseline adverse neurological effects on this measure[3]. Furthermore, repeated administration in rodent models has shown a low potential for the development of tolerance and addiction, and an absence of respiratory depression, which are hallmark adverse effects of traditional mu-opioid agonists[1].

Early Clinical Trial Data

Phase I clinical trials involving 168 healthy volunteers, with 126 receiving this compound, have provided initial human safety data. These studies reported that this compound was well-tolerated, with no observed opiate-type, central, or peripheral adverse effects. The maximum tolerated dose (MTD) was determined to be greater than 1 gram. Importantly, this compound did not induce constipation in either healthy subjects or in patients with diabetic neuropathy, a common and often debilitating side effect of opioid therapy[1]. A Phase IIa clinical trial was subsequently designed to further evaluate the safety, tolerability, and efficacy of this compound in patients with peripheral neuropathic pain of diabetic origin.

The following table provides a qualitative summary of the available safety and toxicity findings for this compound.

| Safety Endpoint | Species/System | Key Findings | Citations |

| General Tolerability | Human (Phase I) | Good safety and tolerability observed. | |

| Maximum Tolerated Dose (MTD) | Human (Phase I) | Greater than 1 gram. | |

| Opioid-like Side Effects | Human (Phase I) | No opiate-type, central, or peripheral adverse effects detected. | |

| Gastrointestinal Effects | Human | Did not result in constipation in healthy subjects and patients with diabetic neuropathy. | [1] |

| Respiratory Effects | Rodents | Absence of respiratory depression with repeated administration. | [1] |

| Tolerance and Addiction Potential | Rodents | Low potential for tolerance and addiction with repeated administration. | [1] |

| Baseline Neurological Effects | Rats | No effect on cephalic mechanical sensitivity in naive animals. | [3] |

Experimental Protocols

Detailed experimental protocols for formal toxicology studies of this compound are not available in the public literature. However, the methodologies for the preclinical efficacy studies that also reported on the safety aspects of this compound are described in the respective publications. These generally involve the use of established animal models of pain, such as the vincristine-induced neuropathy model in rats and stress-induced migraine models in mice, coupled with behavioral assessments like von Frey filament testing for mechanical sensitivity[1][4].

For a compound like this compound, a standard preclinical toxicology program would typically include the following studies, conducted in compliance with Good Laboratory Practice (GLP) regulations:

-

Acute Toxicity Studies: To determine the effects of a single high dose and to estimate the maximum tolerated dose.

-

Repeat-Dose Toxicity Studies: To evaluate the effects of repeated administration over various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the compound to cause genetic mutations or chromosomal damage. This typically includes an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

-

Safety Pharmacology Studies: To investigate the potential adverse effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Carcinogenicity Studies: Long-term studies in rodents to assess the tumorigenic potential of the compound, usually required for drugs intended for chronic use.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

References

- 1. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive and anti-allodynic effects of oral this compound, a complete inhibitor of enkephalin-catabolizing enzymes, in a rat model of peripheral neuropathic pain induced by vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

PL37: A Technical Overview of its Dual Inhibitory Action on Neprilysin and Aminopeptidase N

For Researchers, Scientists, and Drug Development Professionals

Abstract

PL37 is an orally active dual enkephalinase inhibitor that targets two key zinc metallopeptidases: neprilysin (NEP) and aminopeptidase N (APN).[1][2] By simultaneously inhibiting these enzymes, this compound effectively prevents the degradation of endogenous enkephalins, opioid peptides that play a crucial role in pain modulation. This mechanism of action leads to an accumulation of enkephalins in the synaptic cleft, enhancing their analgesic effects primarily through the activation of peripheral delta opioid receptors (DORs).[1][3] Preclinical studies have demonstrated the therapeutic potential of this compound in models of migraine and neuropathic pain.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on neprilysin and aminopeptidase N activity, including its mechanism of action, and outlines the experimental methodologies for assessing its enzymatic inhibition.

Mechanism of Action: Dual Inhibition of Enkephalin Degradation

Enkephalins, endogenous pentapeptides, are key modulators of nociception. Their analgesic activity is terminated by rapid enzymatic degradation in the synaptic cleft. Two primary enzymes responsible for this degradation are neprilysin (NEP, also known as neutral endopeptidase) and aminopeptidase N (APN).[2]

-

Neprilysin (NEP): A membrane-bound metalloendopeptidase that cleaves enkephalins at the Gly3-Phe4 bond.[6]

-

Aminopeptidase N (APN): A membrane-bound aminopeptidase that removes the N-terminal tyrosine residue from enkephalins.[7]

This compound acts as a dual inhibitor, targeting both NEP and APN.[2] This concomitant inhibition provides a more complete protection of enkephalins from degradation compared to single-enzyme inhibitors. The resulting increase in local enkephalin concentrations leads to sustained activation of opioid receptors, particularly DORs, on peripheral sensory neurons, which in turn attenuates pain signaling.[3]

Quantitative Data on this compound Inhibition

A thorough review of the published scientific literature, including major pharmacology databases, indicates that specific quantitative data on the interaction of this compound with its enzyme targets, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, have not been publicly disclosed to date.[1] The IUPHAR/BPS Guide to PHARMACOLOGY explicitly states, "No direct data quantifying the interaction between the compound and its enzyme targets has been published to date."[1]

Therefore, a quantitative comparison of this compound's potency against neprilysin and aminopeptidase N cannot be provided at this time.

Experimental Protocols for Enzyme Activity and Inhibition Assays

The following sections describe general, yet detailed, methodologies that are representative of the types of in vitro enzymatic assays used to characterize the inhibitory activity of compounds like this compound against neprilysin and aminopeptidase N.

Neprilysin (NEP) Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting neprilysin activity.

Principle: This assay typically utilizes a fluorogenic substrate that is specifically cleaved by NEP to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. The ability of an inhibitor to reduce this rate is a measure of its inhibitory potency.

Materials:

-

Recombinant human neprilysin (or tissue homogenates rich in NEP, e.g., kidney or lung)

-

NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)[8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compound (this compound) at various concentrations

-

Known NEP inhibitor as a positive control (e.g., Thiorphan)[8]

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

-

Incubator at 37°C

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Reaction Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the test compound (this compound) or vehicle control to the appropriate wells.

-

Add the NEP enzyme solution to all wells except for the substrate-only control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic NEP substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Aminopeptidase N (APN) Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting aminopeptidase N activity.

Principle: Similar to the NEP assay, this method often employs a chromogenic or fluorogenic substrate that is cleaved by APN to produce a detectable signal. The reduction in signal in the presence of an inhibitor is used to quantify its potency. A common chromogenic substrate is L-Leucine-p-nitroanilide.[9][10]

Materials:

-

Recombinant human aminopeptidase N (or cell lysates from APN-expressing cells)

-

APN substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Test compound (this compound) at various concentrations

-

Known APN inhibitor as a positive control (e.g., Bestatin)[10]

-

96-well clear microplates

-

Spectrophotometer (microplate reader) capable of reading absorbance at 405 nm

-

Incubator at 37°C

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Reaction Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the test compound (this compound) or vehicle control to the appropriate wells.

-

Add the APN enzyme solution to all wells except for the substrate-only control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add the L-Leucine-p-nitroanilide substrate to all wells to start the reaction.

-

-

Absorbance Measurement:

-

Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like acetic acid) if necessary, or read the absorbance directly at 405 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 of this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Efficacy of Dual ENKephalinase Inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of dual enkephalinase inhibition in a preclinical migraine model is mediated by activation of peripheral delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual enkephalinase inhibitor this compound as a potential novel treatment of migraine: evidence from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Neprilysin expression and functions in development, ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. Expression and functional profiling of neprilysin, insulin degrading enzyme and endothelin converting enzyme in prospectively studied elderly and Alzheimer’s brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Rapid screening of aminopeptidase N inhibitors by capillary electrophoresis with electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Dual Enkephalinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding dual enkephalinase inhibitors (DENKIs), a promising class of molecules with significant therapeutic potential. This document provides a comprehensive overview of their core mechanism of action, summarizes quantitative data on their enzymatic inhibition, details key experimental protocols, and visualizes the associated biological pathways and research workflows.

Core Concept: Potentiating Endogenous Opioids

Endogenous opioid peptides, such as enkephalins, are crucial neuromodulators in pain and emotional regulation. However, their therapeutic effects are short-lived due to rapid enzymatic degradation in the synaptic cleft. Dual enkephalinase inhibitors are designed to prevent this degradation by simultaneously blocking the two primary enzymes responsible for enkephalin breakdown: Neprilysin (NEP) and Aminopeptidase N (APN).[1][2] By inhibiting these enzymes, DENKIs increase the synaptic half-life and concentration of enkephalins, thereby enhancing their natural analgesic and anxiolytic effects.[2][3] This indirect approach to activating opioid receptors offers the potential for effective pain management with a reduced risk of the adverse side effects associated with traditional opioid agonists.[1]

Quantitative Data: Inhibitory Potency of Dual Enkephalinase Inhibitors

The efficacy of dual enkephalinase inhibitors is determined by their potency in inhibiting both Neprilysin (NEP) and Aminopeptidase N (APN). This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values indicate greater potency. The following table summarizes the inhibitory activities of several key dual enkephalinase inhibitors against their target enzymes.

| Inhibitor | Target Enzyme | IC50 | Ki | Reference(s) |

| Kelatorphan | Neprilysin (NEP) | - | 1.4 nM | [4] |

| Aminopeptidase N (APN) | - | 7 µM | [4] | |

| Dipeptidyl Peptidase | - | 2 nM | [4] | |

| Thiorphan | Neprilysin (NEP) | - | 4.7 nM | [5] |

| Angiotensin-Converting Enzyme (ACE) | - | 150 nM | [5] | |

| RB-101 | Neprilysin (NEP) & Aminopeptidase N (APN) | Prodrug | Prodrug | [1] |

Note: RB-101 is a prodrug that is metabolized into two active inhibitors of NEP and APN.

Signaling Pathways and Experimental Workflows

Enkephalin Signaling Pathway

This diagram illustrates the downstream signaling cascade initiated by the binding of enkephalins to their G-protein coupled receptors. The inhibition of adenylyl cyclase and the modulation of ion channels are key events leading to a reduction in neuronal excitability and neurotransmitter release.

Caption: Enkephalin signaling cascade via G-protein coupled receptors.

Experimental Workflow for DENKI Evaluation

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel dual enkephalinase inhibitors, from initial screening to in vivo efficacy studies.

Caption: Drug discovery workflow for dual enkephalinase inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments cited in the evaluation of dual enkephalinase inhibitors.

In Vitro Enzyme Inhibition Assay for Neprilysin (NEP) and Aminopeptidase N (APN)

Objective: To determine the in vitro potency (IC50 or Ki) of a test compound to inhibit the enzymatic activity of NEP and APN.

Materials:

-

Recombinant human NEP or APN enzyme

-

Fluorogenic or chromogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Phe-AMC for NEP, L-Leucine-p-nitroanilide for APN)

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH)

-

Test compound (DENKI) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates (black or clear, depending on the substrate)

-

Microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations (or vehicle control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in fluorescence or absorbance over time using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Normalize the data with the control (no inhibitor) representing 100% enzyme activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., sigmoidal curve).

-

If the Michaelis-Menten constant (Km) of the substrate is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Analgesia Models: Hot Plate and Tail Flick Tests

Objective: To evaluate the analgesic efficacy of a DENKI in animal models of acute thermal pain.

Animals:

-

Mice or rats, appropriately housed and acclimatized.

Apparatus:

-

Hot Plate: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Tail Flick Analgesia Meter: A device that applies a focused beam of heat to the animal's tail.

Procedure (Hot Plate Test):

-

Baseline Measurement: Place each animal individually on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the test compound (DENKI), a positive control (e.g., morphine), or a vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group. The percentage of maximal possible effect (%MPE) can also be calculated.

Procedure (Tail Flick Test):

-

Baseline Measurement: Gently restrain the animal and place its tail on the radiant heat source of the tail flick meter. Record the time it takes for the animal to flick its tail away from the heat. A cut-off time is also employed here.

-

Drug Administration: Administer the treatments as described for the hot plate test.

-

Post-treatment Measurement: Measure the tail flick latency at various time points after drug administration.

-

Data Analysis: The analgesic effect is determined by the increase in tail flick latency.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The intensity of the noxious stimulus and the duration of the experiment should be minimized to reduce animal distress.

References

- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indirect-acting strategy of opioid action instead of direct receptor activation: dual-acting enkephalinase inhibitors (DENKIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic effects of kelatorphan, a new highly potent inhibitor of multiple enkephalin degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

Methodological & Application

Application Notes and Protocols for PL37 Administration in Rat Migraine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the dual enkephalinase inhibitor, PL37, in rat models of migraine. The information is collated from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a novel drug candidate that functions as a dual inhibitor of the two main enzymes responsible for the degradation of enkephalins: neprilysin (NEP) and aminopeptidase N (APN).[1] By preventing the breakdown of endogenous enkephalins, this compound enhances the activation of opioid receptors, particularly the delta-opioid receptors (DOR), which has been shown to be a promising therapeutic target for migraine.[1][2] Preclinical studies in rat models have demonstrated the efficacy of this compound in alleviating migraine-like symptoms, such as mechanical hypersensitivity, in both acute and prophylactic treatment paradigms.[2][3][4]

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect in migraine is mediated by its ability to protect endogenous enkephalins from enzymatic degradation. This leads to an increased concentration of enkephalins in the synaptic cleft, enhancing their inhibitory effect on nociceptive pathways through the activation of delta-opioid receptors.

Experimental Protocols

The following protocols are based on established methodologies from published studies on this compound in rat migraine models. The primary model discussed is the isosorbide dinitrate (ISDN)-induced model, which mimics the nitric oxide-donating trigger of migraine in humans.[2][3][5]

Animal Models

-

Species: Male Sprague-Dawley rats are commonly used.[6]

-

Weight: Typically, rats weighing between 170-250 g are used.[6]

-

Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and free access to food and water.[6]

Isosorbide Dinitrate (ISDN)-Induced Migraine Model

This model is used to induce both acute and chronic migraine-like phenotypes in rats.

Protocol for Acute Migraine Model:

-

Administer a single intraperitoneal (i.p.) injection of isosorbide dinitrate (ISDN) at a dose of 10 mg/kg.[5]

-

Monitor for the development of cephalic mechanical hypersensitivity, which typically manifests within 30-60 minutes and can last for several hours.

Protocol for Chronic Migraine Model:

-

Administer repeated i.p. injections of ISDN (10 mg/kg) daily for several consecutive days (e.g., 5 days).[3]

-

This regimen induces a chronic state of cephalic mechanical hypersensitivity.

This compound Administration Protocols

This compound can be administered via oral (per os) or intravenous (i.v.) routes, depending on the experimental design (acute vs. prophylactic treatment).

Oral Administration (Acute Treatment):

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound orally at doses ranging from 20 mg/kg to 100 mg/kg.[2][3] A dose of 100 mg/kg has been shown to be effective in inhibiting ISDN-induced acute cephalic mechanical hypersensitivity.[3]

-

Administer this compound approximately 1-2 hours before behavioral testing.

Intravenous Administration (Chronic Treatment):

-

Dissolve this compound in a suitable vehicle for intravenous injection.

-